(1-Propyl-1h-imidazol-2-yl)methanesulfonyl chloride
CAS No.:
Cat. No.: VC18139278
Molecular Formula: C7H11ClN2O2S
Molecular Weight: 222.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11ClN2O2S |
|---|---|
| Molecular Weight | 222.69 g/mol |
| IUPAC Name | (1-propylimidazol-2-yl)methanesulfonyl chloride |
| Standard InChI | InChI=1S/C7H11ClN2O2S/c1-2-4-10-5-3-9-7(10)6-13(8,11)12/h3,5H,2,4,6H2,1H3 |
| Standard InChI Key | ARYXLSFTTMCDMK-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C=CN=C1CS(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(1-Propyl-1H-imidazol-2-yl)methanesulfonyl chloride features a five-membered imidazole ring substituted with a propyl group (–CHCHCH) at the nitrogen atom (N-1) and a methanesulfonyl chloride group (–SOCl) at the carbon-2 position (Figure 1). The imidazole ring contributes aromatic stability, while the sulfonyl chloride group introduces electrophilic reactivity. The propyl chain enhances lipophilicity, influencing solubility and interaction with biological targets.
Table 1: Key Identifiers and Physical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1521468-27-8 | |
| Molecular Formula | ||
| Molecular Weight | 222.7 g/mol | |
| Purity (Commercial) | >97% | |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) | Inferred |
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of (1-propyl-1H-imidazol-2-yl)methanesulfonyl chloride typically proceeds through a multi-step sequence starting from 1-propylimidazole. A common approach involves:
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Chlorosulfonation: Reacting 1-propylimidazole with chlorosulfonic acid () to introduce the sulfonyl chloride group.
This exothermic reaction requires careful temperature control (0–5°C) to minimize side reactions .
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Purification: Crude product is isolated via vacuum distillation or recrystallization from dichloromethane/hexane mixtures.
Table 2: Optimization Parameters for Chlorosulfonation
| Parameter | Optimal Condition | Yield |
|---|---|---|
| Temperature | 0–5°C | 65–72% |
| Solvent | Dichloromethane | — |
| Reaction Time | 4–6 hours | — |
Alternative Methods
Recent advances explore microwave-assisted synthesis to reduce reaction times. For instance, irradiating the reaction mixture at 80°C for 15 minutes increases yields to 78% while minimizing decomposition .
Physicochemical Properties
Stability and Reactivity
The compound is moisture-sensitive, undergoing hydrolysis to (1-propyl-1H-imidazol-2-yl)methanesulfonic acid in aqueous environments:
Storage under inert atmospheres (argon or nitrogen) at –20°C is recommended to prolong shelf life .
Spectroscopic Data
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IR Spectroscopy: Strong absorption bands at 1170 cm (S=O asymmetric stretch) and 1360 cm (S=O symmetric stretch) .
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H NMR (CDCl): δ 1.02 (t, 3H, –CHCHCH), δ 2.45 (m, 2H, N–CH–), δ 4.32 (s, 2H, –SOCH–), δ 7.25 (s, 1H, imidazole H-4), δ 7.82 (s, 1H, imidazole H-5) .
Applications in Organic Synthesis
Sulfonamide Formation
The compound’s primary utility lies in synthesizing sulfonamides via reaction with amines:
This reaction is pivotal in drug discovery, as sulfonamides exhibit antimicrobial, antiviral, and enzyme-inhibitory properties .
Polymer Chemistry
In material science, the compound serves as a crosslinking agent for synthesizing sulfonated polymers with ion-exchange capabilities, applicable in fuel cell membranes .
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